molecular formula C8H9FN2 B13337890 N-Cyclopropyl-2-fluoropyridin-4-amine

N-Cyclopropyl-2-fluoropyridin-4-amine

Cat. No.: B13337890
M. Wt: 152.17 g/mol
InChI Key: UPGFZBCRQPBPNL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the specific fluorinating agent used .

Industrial Production Methods

Industrial production of fluorinated pyridines, including N-Cyclopropyl-2-fluoropyridin-4-amine, may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-2-fluoropyridin-4-amine is unique due to the presence of both the cyclopropyl and fluorine substituents, which can impart distinct chemical and biological properties compared to other fluorinated pyridines. The cyclopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and selectivity .

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

N-cyclopropyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C8H9FN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)

InChI Key

UPGFZBCRQPBPNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=NC=C2)F

Origin of Product

United States

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